Dual Human 17β-HSD1/17β-HSD2 Inhibition vs. Single-Target Indole-Hydrazone Analogs
The target compound exhibits potent, balanced dual inhibition of human 17β-HSD1 (IC50 = 46 nM) and human 17β-HSD2 (IC50 = 48 nM) as measured in placental cytosolic and MDA-MB-231 cell-based assays, respectively [1]. This dual profile contrasts with structurally simpler indole-hydrazone analogs, such as N'-(1H-indol-3-ylmethylene)benzohydrazide, for which no 17β-HSD1 or 17β-HSD2 inhibitory data are reported in public databases, indicating a lack of target engagement at these enzymes [2]. The dual inhibition capability of the target compound is directly attributable to its extended 4-butoxybenzamide side chain, which engages additional binding site residues not accessed by the truncated comparator scaffold.
| Evidence Dimension | Dual 17β-HSD1/17β-HSD2 inhibitory activity in human enzyme assays |
|---|---|
| Target Compound Data | h17β-HSD1 IC50 = 46 nM; h17β-HSD2 IC50 = 48 nM |
| Comparator Or Baseline | N'-(1H-indol-3-ylmethylene)benzohydrazide: no reported 17β-HSD1 or 17β-HSD2 inhibition |
| Quantified Difference | Quantifiable inhibition vs. no detectable activity; dual-target vs. single-target/undefined |
| Conditions | Human placental cytosolic fraction (17β-HSD1, [3H]-E1 substrate, NAD+); human MDA-MB-231 cells (17β-HSD2, [3H]-E2, 6 h) |
Why This Matters
Researchers requiring simultaneous modulation of both estrogen-activating and estrogen-inactivating pathways cannot achieve this with single-target or inactive indole-hydrazone analogs, making the target compound uniquely suited for dual-pathway mechanistic studies.
- [1] BindingDB. BDBM50515434 (CHEMBL4518587). Enzyme Inhibition Constant Data: h17β-HSD1 IC50=46 nM, h17β-HSD2 IC50=48 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515434 View Source
- [2] ChEBI. N'-(1H-indol-3-ylmethylene)benzohydrazide (CHEBI:192856). No 17β-HSD activity reported. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:192856 View Source
